molecular formula C12H8O2 B3043013 2-(Furan-2-yl)benzofuran CAS No. 70340-07-7

2-(Furan-2-yl)benzofuran

Cat. No. B3043013
CAS RN: 70340-07-7
M. Wt: 184.19 g/mol
InChI Key: DBFDTVVHFWCGJD-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)benzofuran is a heterocyclic compound with a fused benzofuran and furan ring system. It belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit diverse biological activities. These compounds have attracted attention due to their potential as natural drug lead compounds .


Synthesis Analysis

  • Free Radical Cyclization Cascade : A unique method for constructing complex polycyclic benzofuran compounds. This approach enables the synthesis of challenging-to-prepare structures .
  • Proton Quantum Tunneling : A high-yield method for constructing benzofuran rings with fewer side reactions. This technique facilitates the creation of intricate benzofuran ring systems .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

2-(Furan-2-yl)benzofuran and its derivatives have been synthesized and evaluated for their potential antioxidant and antimicrobial properties. Compounds containing furan/benzofuran coupled heterocycles have shown potent antioxidant activity, particularly effective in scavenging DPPH radicals and hydrogen peroxide. These compounds also demonstrated significant antibacterial activity against various bacterial strains, including Escherichia coli, Klebsiella pneumonia, and Salmonella typhimurium, as well as antifungal activity against Aspergillus flavus and Candida neoformans. The in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies suggest these compounds as potential candidates for antioxidant and antimicrobial agents (Rajpurohit et al., 2017).

Inhibitory Activity Against Aromatase

Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives, which include furan-2-yl-(phenyl)-3-pyridylmethanol, have been synthesized and evaluated for their inhibitory activity against aromatase (P450AROM, CYP19), an enzyme crucial in steroid biosynthesis. The study found that the presence of the benzene ring in benzofuran is essential for enzyme binding and activity. These derivatives exhibited good to moderate inhibitory activity, which was either better than or comparable to certain reference compounds (Saberi et al., 2005).

Chemical Synthesis and Drug Design

2-(Furan-2-yl)benzofuran has significant relevance in the field of chemical synthesis and drug design. It serves as a privileged scaffold in the synthesis of various compounds due to its unique physical, chemical, and biological properties. Its application in the annelation of furan rings to arenes has been a subject of interest, particularly in the development of new synthetic methods for benzofurans and polyfunctionalized furan derivatives. These methods are crucial in producing complex molecular structures used in pharmaceuticals (Omelchuk et al., 2016).

Optoelectronic Properties and Organic Semiconductors

The study of benzofuranvinyl-substituted benzene-cored derivatives, including 2-(benzofuran-2-yl)vinyl benzene, has shed light on their optoelectronic properties. These studies are crucial for the development of new furan-based functional materials. By varying the degree of substitution, it is possible to significantly influence the solubility, polymorphism, crystal packing, and optoelectronic properties of these compounds, which are relevant in the search for three-dimensional organic semiconductors from planar π-conjugated molecules (Qiu et al., 2014).

DNA Topoisomerases Inhibitory Activities

Compounds derived from 2-(Furan-2-yl)benzofuran, such as 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone, have demonstrated potential in inhibiting DNA topoisomerases I and II. These enzymes are crucial for DNA replication and cell division, making them targets in cancer therapy. The inhibitory activity of these compounds, especially against topoisomerase I, has been found to be significant and comparable to certain standard drugs used in cancer treatment (Lee et al., 2007).

properties

IUPAC Name

2-(furan-2-yl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDTVVHFWCGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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